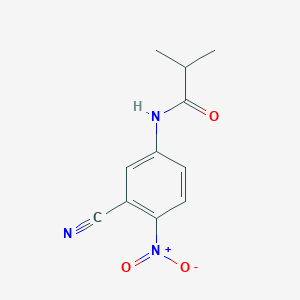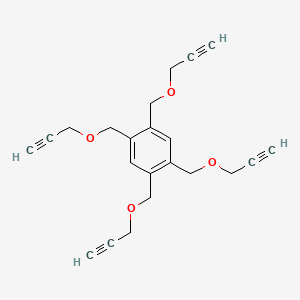
1,2,4,5-Tetrakis(prop-2-ynoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrakis(prop-2-ynoxymethyl)benzene is an organic compound with the molecular formula C22H22O4 It is characterized by a benzene ring substituted with four prop-2-ynoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(prop-2-ynoxymethyl)benzene can be synthesized through a multi-step process involving the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(prop-2-ynoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4,5-Tetrakis(prop-2-ynoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(prop-2-ynoxymethyl)benzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in drug delivery systems, the compound can interact with biological molecules to facilitate the release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: A precursor in the synthesis of 1,2,4,5-tetrakis(prop-2-ynoxymethyl)benzene.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Used in the synthesis of metal-organic frameworks (MOFs) and has applications in catalysis and gas storage.
Uniqueness
This compound is unique due to its prop-2-ynoxymethyl groups, which provide it with distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(prop-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C22H22O4/c1-5-9-23-15-19-13-21(17-25-11-7-3)22(18-26-12-8-4)14-20(19)16-24-10-6-2/h1-4,13-14H,9-12,15-18H2 |
InChI Key |
IFLMUKHHHYJNAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=CC(=C(C=C1COCC#C)COCC#C)COCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)

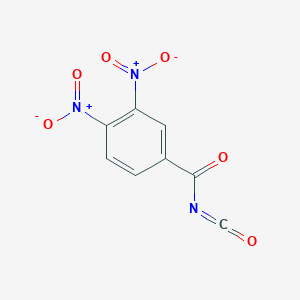
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
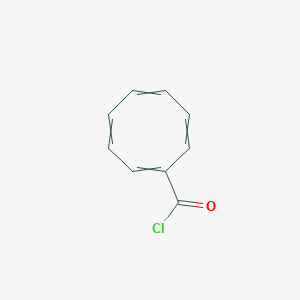
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)

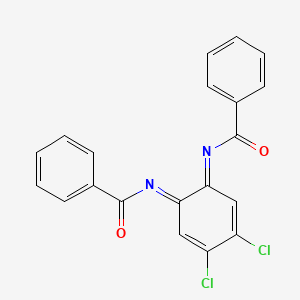
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
